molecular formula C25H48N2O B14328059 Dodecyl N,N'-dicyclohexylcarbamimidate CAS No. 106694-64-8

Dodecyl N,N'-dicyclohexylcarbamimidate

Cat. No.: B14328059
CAS No.: 106694-64-8
M. Wt: 392.7 g/mol
InChI Key: AFUWRKQFOMMILC-UHFFFAOYSA-N
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Description

Dodecyl N,N'-dicyclohexylcarbamimidate is a carbamimidate ester derived from N,N'-dicyclohexylcarbamimidic acid and dodecyl alcohol. Its structure features a dicyclohexylamine backbone linked to an imidate group, with a dodecyl (C12) alkyl chain as the ester substituent. This compound is typically synthesized via coupling reactions involving N,N'-Dicyclohexylcarbodiimide (DCC), a carbodiimide reagent widely used in amide bond formation. During such reactions, carbamimidate intermediates like this compound may form as transient species or byproducts, as described in mechanistic studies .

The compound’s long hydrophobic dodecyl chain confers high lipophilicity, making it suitable for applications requiring enhanced membrane permeability or compatibility with nonpolar matrices.

Properties

CAS No.

106694-64-8

Molecular Formula

C25H48N2O

Molecular Weight

392.7 g/mol

IUPAC Name

dodecyl N,N'-dicyclohexylcarbamimidate

InChI

InChI=1S/C25H48N2O/c1-2-3-4-5-6-7-8-9-10-17-22-28-25(26-23-18-13-11-14-19-23)27-24-20-15-12-16-21-24/h23-24H,2-22H2,1H3,(H,26,27)

InChI Key

AFUWRKQFOMMILC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=NC1CCCCC1)NC2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dodecyl N,N’-dicyclohexylcarbamimidate typically involves the reaction of dodecyl alcohol with N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate ester, which then undergoes further reaction to form the final product .

Industrial Production Methods: Industrial production of Dodecyl N,N’-dicyclohexylcarbamimidate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran to facilitate the reaction and improve yield .

Chemical Reactions Analysis

Types of Reactions: Dodecyl N,N’-dicyclohexylcarbamimidate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dodecyl oxides, while reduction can produce dodecylamines .

Scientific Research Applications

Chemistry: In chemistry, Dodecyl N,N’-dicyclohexylcarbamimidate is used as a reagent for the synthesis of various organic compounds. It is particularly useful in peptide synthesis, where it acts as a coupling agent to form peptide bonds .

Biology: In biological research, this compound is used to modify proteins and other biomolecules. It can be used to introduce dodecyl groups into proteins, which can alter their properties and functions .

Medicine: In medicine, Dodecyl N,N’-dicyclohexylcarbamimidate is explored for its potential use in drug delivery systems. Its ability to modify biomolecules makes it a candidate for targeted drug delivery .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is used to synthesize surfactants, lubricants, and other functional materials .

Mechanism of Action

The mechanism of action of Dodecyl N,N’-dicyclohexylcarbamimidate involves its ability to form stable bonds with various substrates. The dodecyl group provides hydrophobic properties, while the N,N’-dicyclohexyl group enhances stability and reactivity. This combination allows the compound to interact with a wide range of molecular targets, including proteins, nucleic acids, and other biomolecules .

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity : The dodecyl chain significantly increases hydrophobicity (higher XlogP), enhancing lipid solubility compared to the shorter, polar 2-ethoxyethyl group.
  • Applications : While the 2-ethoxyethyl variant may favor aqueous-organic biphasic systems, the dodecyl analog is better suited for lipid-based formulations or surfactant applications .

Reactivity and Functional Role

Both compounds serve as intermediates in carbodiimide-mediated reactions. However, the steric bulk of the dodecyl group may slow nucleophilic attack compared to smaller esters, influencing reaction kinetics. The ethoxyethyl ester’s intermediate polarity could also facilitate proton transfer steps in certain mechanisms .

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